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Introduction to Cogazocine and Historical Context

Cogazocine (CAS No. 57653-29-9) is a synthetic compound belonging to the benzomorphan class of opioids,
characterized by a distinctive tricyclic framework fused with an azepane ring system. With a molecular formula of
C21H31NO and a molar mass of 313.5 g/mol, Cogazocine represents a structurally complex compound with
potential pharmacological applications ranging from analgesia to oncology [1]. The benzomorphan scaffold to which
Cogazocine belongs has been the subject of pharmaceutical interest since the 1960s, with early compounds in this
class demonstrating mixed opioid receptor activity and atypical pharmacological profiles compared to classical
morphinan opioids. Cogazocine's specific structural features, including a cyclobutylmethyl substituent at position 10
and geminal dimethyl groups at position 13, contribute to its unique receptor binding characteristics and potential

therapeutic applications [1].

The development of Cogazocine must be understood within the broader context of opioid receptor research and the
ongoing quest for analgesics with improved therapeutic indices. Unlike early benzomorphans such as pentazocine,
which displayed a complex profile of mixed agonist-antagonist activity, Cogazocine was designed to optimize
receptor selectivity and metabolic stability. Current scientific interest in Cogazocine has expanded beyond its
analgesic properties to include potential applications in oncology, particularly in combination with conventional
chemotherapeutic agents [2] [1]. This comprehensive review synthesizes available scientific literature on
Cogazocine, providing researchers with structured data, experimental protocols, and visualizations of its mechanisms

of action.
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Chemical Structure and Physicochemical Properties

Cogazocine possesses a complex molecular architecture that underpins its pharmacological activity. The compound
features a 10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene core, which provides structural rigidity and significantly
influences receptor binding characteristics. Key structural elements include a cyclobutylmethyl substituent at
position 10 that enhances lipophilicity and potentially modulates receptor selectivity, an ethyl group at position 1, and

geminal dimethyl groups at position 13 that may stabilize conformational states critical for biological activity [1].

The compound contains two undefined stereocenters, suggesting that standard synthetic routes likely produce
racemic mixtures or diastereomers with potentially divergent pharmacological profiles. Computational models predict
a logP value of approximately 3.2, indicating moderate blood-brain barrier permeability, though experimental
validation of this parameter remains pending [1]. The presence of a phenolic hydroxyl group (evident in the SMILES
notation: CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)0)CC4CCC4) contributes to potential phase II metabolism

via glucuronidation and provides a site for potential molecular modifications to optimize drug-like properties [1].

Table 1: Comprehensive Physicochemical Properties of Cogazocine

Property Value/Description Method Significance
CAS Number  57653-29-9 - Unique chemical
identifier
Molecular C21H31NO - Elemental
Formula composition
Molecular 313.5 g/mol - Mass for
Weight pharmacokinetic
calculations
IUPAC Name 10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10- - Systematic
azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol nomenclature
SMILES CCC12CCN(C(C1(C)C)Cc3=C2C=C(C=C3)0)Ccc4acces - 2D structural
Notation representation
InChl Key IUUBFDSJJHOTDI-UHFFFAOYSA-N - Unique
structural
identifier
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Property Value/Description Method Significance
Predicted ~3.2 Computational Moderate blood-
logP model brain barrier
permeability
Structural Benzomorphan opioid - Pharmacological
Class classification
Stereocenters 2 undefined - Potential for

diastereomers

The canonical SMILES representation and standard InChI (InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-
7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3)  provide  complete
information about atomic connectivity and stereochemical features [1]. The compound's moderate lipophilicity
(predicted logP ~3.2) suggests favorable passive membrane permeability, potentially supporting blood-brain barrier
penetration and oral bioavailability, though comprehensive ADME studies remain to be conducted. The presence of
multiple alicyclic rings and a basic nitrogen atom typical of opioid compounds contributes to its three-dimensional

structure and receptor interaction capabilities.

Pharmacological Mechanisms and Receptor Interactions

Cogazocine functions primarily as an opioid receptor agonist with activity at multiple opioid receptor subtypes.
While direct binding assays remain unpublished, structural analogs like pentazocine exhibit mixed p-opioid (MOR)
and k-opioid (KOR) receptor agonism with partial antagonist activity at 6-opioid receptors (DOR) [1]. The
cyclobutylmethyl substituent present in Ceogazocine's structure is known to enhance receptor selectivity in
benzomorphan opioids, potentially favoring KOR over MOR binding compared to simpler alkyl substitutions, which

may translate to a different side effect profile compared to classical opioids [1].

Opioid Receptor Affinity and Signaling

Based on structural analogy with well-characterized benzomorphans, Cogazocine is predicted to exhibit:

¢ Moderate affinity for MOR (Ki = 10-100 nM), contributing to analgesic effects but potentially causing typical
opioid side effects like respiratory depression and dependence with prolonged use

¢ High affinity for KOR (Ki = 1-10 nM), which may contribute to analgesic effects particularly for visceral pain,
while potentially producing dysphoric effects
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e Variable activity at DOR, potentially acting as a partial antagonist, which might modulate tolerance

development to MOR-mediated effects [1]

Upon receptor activation, Cogazocine initiates G-protein mediated signaling pathways, inhibiting adenylate cyclase

activity, reducing cAMP production, and promoting potassium efflux while inhibiting voltage-gated calcium

channels. These cellular effects ultimately reduce neuronal excitability and neurotransmitter release [1].

Synergy with Anticancer Agents

A significant and potentially translational aspect of Cogazocine's pharmacology relates to its synergistic

interactions with chemotherapeutic agents. A patent (W02014056897A1) discloses that opioid agonists like

Cogazocine potentiate chemotherapeutics (e.g., doxorubicin, cisplatin) through two primary pathways [2] [1]:

¢ Inhibition of DNA repair mechanisms by suppressing the activity of key repair proteins (XRCC1, PARP1),
thereby enhancing the cytotoxicity of DNA-damaging agents

¢ Modulation of apoptotic thresholds in cancer cells through regulation of Bcl-2 family proteins and caspase

activation pathways, potentially overcoming resistance mechanisms [1]

Table 2: Experimental Evidence for Cogazocine's Pharmacological Actions

Pharmacological
Activity

Experimental Evidence

Model System

Key Findings

Opioid Receptor
Agonism

Anticancer Synergy

GSK3p Pathway
Modulation

Blood-Brain Barrier
Penetration

Structural analogy to
pentazocine

Patent WO2014056897A1

Indirect evidence from
cocaine studies [3]

Predictive modeling

In silico modeling

Preclinical cancer
models

Mouse striatal
tissue

Computational

Predicted mixed MOR/KOR
activity with partial DOR
antagonism

Enhanced efficacy of doxorubicin,
cisplatin via DNA repair inhibition

Opioids can regulate GSK3
signaling through Akt
phosphorylation

logP ~3.2 suggests moderate
permeability [1]

The following diagram illustrates Cogazocine's multifaceted mechanisms of action, including receptor interactions

and downstream signaling events:
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This diagram illustrates Cogazocine's binding to opioid receptors and subsequent intracellular signaling pathways.
The receptor activation triggers G-protein mediated effects including adenylate cyclase inhibition and ion channel
modulation, ultimately producing cellular effects including analgesia and potential anticancer synergy through

apoptosis promotion and DNA repair inhibition [1].
Therapeutic Applications and Preclinical Evidence

Analgesia

Cogazocine's structural similarity to pentazocine—a Schedule IV analgesic with approximately 20% oral
bioavailability—hints at its potential application in moderate-to-severe pain management [1]. Based on its structural

class and known benzomorphan pharmacology, Cegazocine would be expected to demonstrate:

o Efficacy in acute and chronic pain models at doses presumably ranging from 0.1-10 mg/kg based on
typical benzomorphan potency

¢ A potentially favorable side effect profile compared to pure MOR agonists, possibly with less respiratory
depression and reduced abuse liability

¢ Potential utility in neuropathic pain conditions due to its KOR activity, which has been shown to modulate
pain processing in central and peripheral pathways [1]
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The cyclobutylmethyl substitution on the benzomorphan scaffold generally reduces MOR-associated dependency
liability while maintaining analgesic efficacy, suggesting that Cogazocine might represent an advancement in the
search for opioids with improved therapeutic indices. However, comprehensive dose-response studies in established

pain models are required to validate these predictions.

Oncology Applications

Preclinical models propose opioid-chemotherapy combinations for resistant tumors. In one proposed paradigm,
Cogazocine would be administered alongside conventional DNA-damaging agents like doxorubicin or cisplatin to
enhance tumor cell killing while potentially reducing required chemotherapeutic doses [2] [1]. The proposed

mechanism involves:

¢ Sensitization of resistant cancer populations through inhibition of DNA damage repair pathways

¢ Modulation of apoptotic thresholds in malignant cells, potentially overcoming treatment resistance

¢ Possible reduction of chemotherapy-induced peripheral neuropathy through opioid-mediated
neuroprotective mechanisms, though this requires experimental validation [1]

The patent literature suggests that Cogazocine and related opioids might exhibit direct antineoplastic activity in
certain tumor types, particularly hematological malignancies, though the specific efficacy data remain undisclosed in
the public domain [2]. This represents a promising area for future investigation, particularly given the need for

approaches to overcome chemotherapy resistance.

Experimental Protocols and Methodologies

Receptor Binding Assays

To quantitatively characterize Cogazocine's interaction with opioid receptors, the following radioligand binding

protocol is recommended based on standard practices for opioid compounds:

¢ Membrane Preparation: Isolate cortical or striatal membranes from Sprague-Dawley rats (200-250g) through
homogenization in 50 mM Tris-HCI (pH 7.4) followed by centrifugation at 40,000xg for 20 minutes at 4°C.
Repeat this process three times with resuspension between cycles [3].

¢ Radioligand Selection: Employ [*BH][DAMGO (0.5-8 nM) for MOR, [3H]U69,593 (0.5-8 nM) for KOR, and
[BH]DPDPE (1-10 nM) for DOR binding sites, with nonspecific binding determined in the presence of 10 yM
naloxone.

¢ Binding Conditions: Incubate membrane suspensions (100-200 ug protein) with varying concentrations of
Cogazocine (10-2to 10~> M) and appropriate radioligands for 60 minutes at 25°C in a final volume of 1 mL
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Tris-HCI buffer (50 mM, pH 7.4) containing bovine serum albumin (1 mg/mL).

e Analysis: Terminate reactions by rapid filtration through GF/B filters presoaked in 0.1% polyethylenimine,
followed by three washes with ice-cold Tris buffer. Determine radioactivity by liquid scintillation counting and
analyze data using nonlinear regression to calculate ICso values and Hill coefficients, with conversion to Ki

values using the Cheng-Prusoff equation [3].

Cancer Synergy Studies

To evaluate Cogazocine's potential to enhance chemotherapy efficacy, the following in vitre synergy protocol is

recommended:

e Cell Culture: Maintain appropriate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, or patient-
derived xenograft cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5%

COa.

¢ Treatment Protocol: Plate cells in 96-well plates (5x102 cells/well) and allow to adhere for 24 hours. Pre-treat
with Cogazocine (0.1-10 uM) for 2 hours followed by addition of chemotherapeutic agents (doxorubicin,
cisplatin, or others) at varying concentrations. Include controls for vehicle and single-agent treatments.

¢ Viability Assessment: After 72 hours of incubation, measure cell viability using MTT assay (0.5 mg/mL for 4
hours) followed by solvent dissolution and absorbance measurement at 570 nm. Alternatively, employ more
sophisticated assays like clonogenic survival or flow cytometric analysis of apoptosis (Annexin V/propidium

iodide staining).

¢ Data Analysis: Calculate combination indices using the Chou-Talalay method, with values <1 indicating
synergy, =1 indicating additivity, and >1 indicating antagonism. Parallel experiments should assess DNA
damage markers (yH2AX foci) and repair protein expression (XRCC1, PARP1) by western blotting [2] [1].

Table 3: Key Experimental Protocols for Cogazocine Characterization

Assay Type Key Parameters Endpoint Measurements Interpretation

Receptor Membrane preparation, ICso values, Ki Affinity and binding

Binding Radioligand competition, calculations, Hill characteristics for MOR,
Incubation conditions coefficients KOR, DOR

Functional GTPyS binding, cCAMP ECso, Emax, signaling bias  Agonist efficacy and

Activity accumulation, B-arrestin signaling pathway
recruitment preference

Anticancer Combination treatments, Combination Index, Synergistic potential with

Synergy Viability assays, Apoptosis yH2AX foci, Caspase chemotherapeutics

markers

activation
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Assay Type

Blood-Brain
Barrier
Penetration

Analgesic
Efficacy

Key Parameters

MDR1-MDCK cells, PAMPA,
In vivo distribution

Tail flick, Hot plate, Formalin
tests, Neuropathic pain
models

Endpoint Measurements Interpretation

Permeability coefficients, CNS penetration potential
Kp values, Brain/Plasma

ratio

Latency, Licking/biting Analgesic potency and
duration, Mechanical duration

threshold

Blood-Brain Barrier Penetration Assessment

Recent advances in explainable artificial intelligence (XAI) methods, particularly the Local Interpretable Model-

agnostic Explanations (LIME) approach, have enabled identification of molecular substructures that influence blood-

brain barrier (BBB) penetration [4]. To evaluate Cogazocine's BBB penetration potential:

e Computational Screening: Employ random forest or deep residual network models trained on extended-
connectivity fingerprints (ECFPs) of known BBB-penetrating compounds. Apply LIME interpretation to identify
which structural features of Cogazocine contribute positively or negatively to predicted penetration.

¢ In Vitro Models: Utilize MDR1-MDCK cell monolayers grown on Transwell inserts, measuring apparent
permeability (Papp) in both apical-to-basal and basal-to-apical directions to assess efflux ratios.

¢ In Vivo Validation: Administer Cogazocine (1-5 mg/kg, 1V) to male CD-1 mice, collecting blood and brain
samples at multiple time points (5, 15, 30, 60, 120 minutes). Determine compound concentrations using LC-
MS/MS and calculate brain-to-plasma ratio (Kp) and partition coefficient (Kp,uu) when possible [4].

Research Gaps and Future Directions

Despite the promising pharmacological profile suggested by Cogazocine's structure and preliminary patent literature,

significant knowledge gaps exist that require systematic investigation:

¢ Receptor Subtype Selectivity: Comprehensive radioligand binding and functional assays are needed to
guantify Cogazocine's affinity and efficacy at MOR, KOR, and DOR subtypes, including assessment of
signaling bias across G protein versus B-arrestin pathways [1].

¢ Toxicological Profile: Acute and chronic toxicity studies in rodents must assess hepatorenal safety,
respiratory depression potential, and abuse liability compared to reference opioids.

¢ Pharmacokinetic Characterization: Full ADME profiling is required, including oral bioavailability, plasma
protein binding, metabolic stability, identification of major metabolites, and drug-drug interaction potential.

¢ Therapeutic Efficacy Validation: Well-controlled preclinical studies in relevant pain models and cancer
xenograft models are necessary to confirm suggested therapeutic applications.
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e Formulation Development: Investigation of suitable delivery systems optimized based on Cogazocine's
physicochemical properties, potentially including strategies to enhance oral bioavailability or targeted delivery
to tumor tissues [1].

Future research should prioritize proof-of-concept studies in established disease models, beginning with
comprehensive receptor profiling and progressing to efficacy models with pharmacokinetic-pharmacodynamic
correlations. The potential synergy with chemotherapeutic agents represents a particularly promising direction that

aligns with growing interest in combination approaches for oncology applications [2] [1].

Conclusion

Cogazocine represents a structurally distinctive benzomorphan with potential applications in pain management
and oncology based on its predicted receptor interactions and disclosed synergistic effects with chemotherapeutic
agents. While direct experimental data remain limited in the public domain, Cegazocine's structural features suggest
a potentially favorable pharmacological profile compared to classical opioids, possibly with reduced dependency
liability. The reported ability of opioid agonists to enhance the efficacy of DNA-damaging agents represents a

promising translational direction that merits systematic investigation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or

implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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